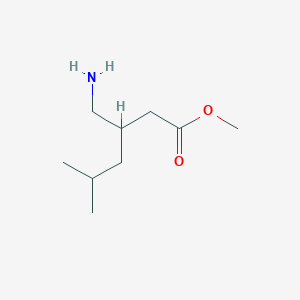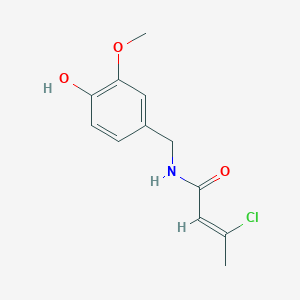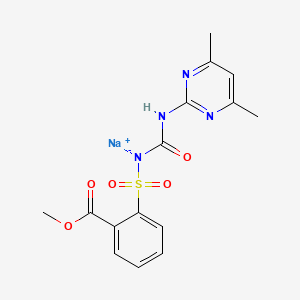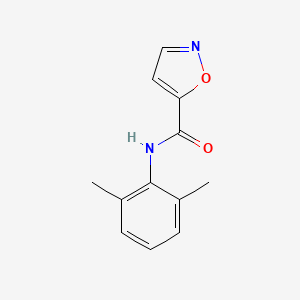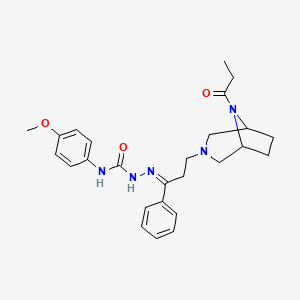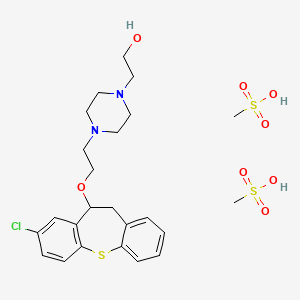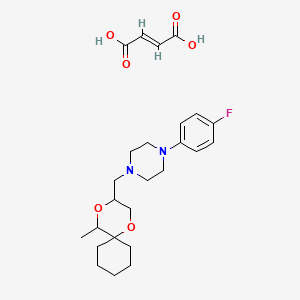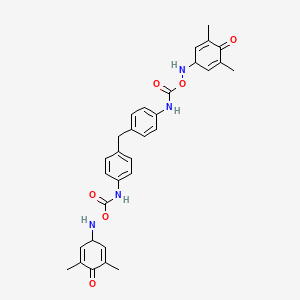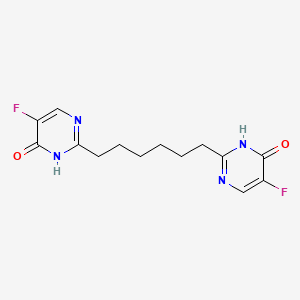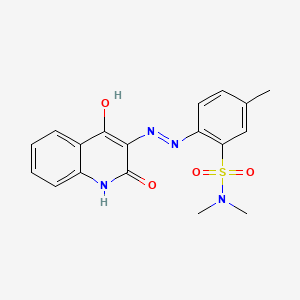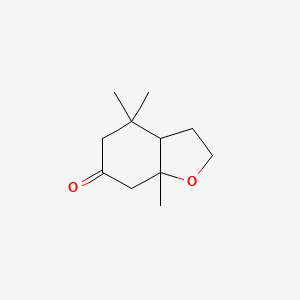
Hexahydro-4,4,7a-trimethyl-6(2H)-benzofuranone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexahydro-4,4,7a-trimethyl-6(2H)-benzofuranone is an organic compound belonging to the class of benzofuranones It is characterized by a hexahydro structure, indicating the presence of six hydrogen atoms, and a trimethyl substitution, which means three methyl groups are attached to the benzofuranone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hexahydro-4,4,7a-trimethyl-6(2H)-benzofuranone typically involves the following steps:
Cyclization Reaction: The initial step involves the cyclization of a suitable precursor, such as a substituted phenol, with an appropriate reagent to form the benzofuranone ring.
Hydrogenation: The benzofuranone ring is then subjected to hydrogenation under specific conditions, such as using a palladium catalyst, to introduce the hexahydro structure.
Methylation: Finally, the compound undergoes methylation using reagents like methyl iodide or dimethyl sulfate to introduce the trimethyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, advanced catalysts, and automated control systems to maintain precise reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
Hexahydro-4,4,7a-trimethyl-6(2H)-benzofuranone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
Hexahydro-4,4,7a-trimethyl-6(2H)-benzofuranone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Wirkmechanismus
The mechanism of action of Hexahydro-4,4,7a-trimethyl-6(2H)-benzofuranone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Hexahydro-4,4,7a-trimethyl-6(2H)-benzofuranone can be compared with other similar compounds, such as:
Hexahydro-4,4,7a-trimethyl-2H-benzofuranone: Differing in the position of the double bond.
Hexahydro-4,4,7a-trimethyl-3H-benzofuranone: Differing in the position of the double bond and hydrogenation state.
Hexahydro-4,4,7a-trimethyl-5H-benzofuranone: Differing in the position of the double bond and hydrogenation state.
The uniqueness of this compound lies in its specific substitution pattern and hydrogenation state, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
39815-70-8 |
|---|---|
Molekularformel |
C11H18O2 |
Molekulargewicht |
182.26 g/mol |
IUPAC-Name |
4,4,7a-trimethyl-3,3a,5,7-tetrahydro-2H-1-benzofuran-6-one |
InChI |
InChI=1S/C11H18O2/c1-10(2)6-8(12)7-11(3)9(10)4-5-13-11/h9H,4-7H2,1-3H3 |
InChI-Schlüssel |
CPVGEZFRFIJCOY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(=O)CC2(C1CCO2)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


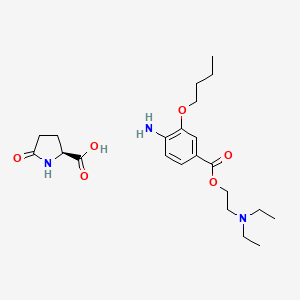
![1-[2-[Ethyl[4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]amino]ethyl]pyridinium acetate](/img/structure/B12705692.png)
